4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Lipophilicity Membrane permeability Physicochemical profiling

4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a critical SAR probe for the N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide kinase inhibitor chemotype. Its unique 4-butoxy chain delivers distinct lipophilicity (clogP ~3.7–4.1) that differentiates it from 4-fluoro, 4-tert-butyl, and 4-methoxy analogs. This compound fills the alkoxy chain-length gap between short-chain (methoxy) and long-chain (phenoxy) congeners. Procure for matched-pair kinase selectivity profiling (Trk, RET, PI3K), sigma-1 receptor displacement assays, and comparative DMPK studies (microsomal stability, Caco-2 permeability). ≥95% purity, ready for in vitro screening.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 2034265-90-0
Cat. No. B3015710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
CAS2034265-90-0
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22)
InChIKeyYVUFOJHRAPZZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034265-90-0): Structural Identity and Procurement-Relevant Profile


4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034265-90-0) is a synthetic small molecule belonging to the N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide class, characterized by a pyrazolo[1,5-a]pyridine heterocyclic core linked via an amide bond to a 4-butoxy-substituted phenyl ring . With a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g/mol, the compound features a distinctive n-butoxy chain at the para-position of the benzamide moiety, which differentiates it from halogenated, alkyl, or methoxy-substituted analogs within this chemotype [1]. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor drug discovery, with documented activity against Trk, RET, PI3K, EphB3, and JNK kinase families as well as sigma-1 receptor affinity across multiple patent families [2].

Why Generic Substitution of 4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide with In-Class Analogs Carries Scientific and Procurement Risk


Within the N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide series, the identity and position of the benzamide substituent fundamentally govern both target engagement profiles and physicochemical properties, making simple analog interchange unreliable. The 4-butoxy chain imparts a distinct lipophilicity vector (estimated ΔlogP of approximately +1.5 to +2.0 relative to the unsubstituted or 4-fluoro congeners) that alters membrane permeability, metabolic stability, and off-target binding relative to compact substituents such as 4-fluoro (CAS 2034586-04-2), 4-tert-butyl (CAS 2034585-96-9), or 2,4-dimethoxy (CAS 2034546-71-7) analogs [1]. Patent literature demonstrates that pyrazolo[1,5-a]pyridine-based inhibitors exhibit steep structure-activity relationships (SAR), where even minor substituent changes at the benzamide 4-position can invert kinase selectivity profiles or abolish sigma receptor affinity [2]. Without compound-specific quantitative characterization, substituting this 4-butoxy derivative with a close analog risks introducing uncharacterized potency shifts, altered selectivity windows, and unpredictable pharmacokinetic behavior [3].

Quantitative Differentiation Evidence for 4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034265-90-0): Comparator-Based Procurement Decision Support


Lipophilicity-Driven Differentiation: Estimated logP Advantage of the 4-Butoxy Chain vs. 4-Fluoro and Unsubstituted Benzamide Analogs

The 4-butoxy substituent increases the computed partition coefficient (clogP) of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide by approximately 2.2 to 2.6 log units relative to the 4-fluoro analog (CAS 2034586-04-2, MW 255.25, clogP estimated at ~1.5) and by approximately 0.8 to 1.2 log units relative to the 4-tert-butyl analog (CAS 2034585-96-9, MW 309.4, clogP estimated at ~2.9) . The n-butoxy chain contributes to an estimated clogP of approximately 3.7 to 4.1 for the target compound, placing it in an optimal lipophilicity range for blood-brain barrier penetration and intracellular target access while retaining sufficient aqueous solubility for in vitro assay compatibility . By comparison, the 4-phenoxy analog (CAS 2034486-42-3, MW 329.4) exhibits higher aromaticity and rigidity, which may differentially affect metabolic stability and off-target binding profiles despite comparable molecular weight .

Lipophilicity Membrane permeability Physicochemical profiling

Kinase Inhibition Potential: Class-Level Evidence from the Pyrazolo[1,5-a]pyridine-Benzamide Chemotype

The pyrazolo[1,5-a]pyridin-5-yl benzamide scaffold is validated across multiple kinase inhibitor patent families. Pyrazolo[1,5-a]pyridine compounds in US20080070912 (Avigen, Inc.) are claimed as inhibitors of phosphodiesterase and c-Jun N-terminal kinase (JNK) for neuropathic pain and migraine [1]. Dr. Reddy's Laboratories' patent family (EP2791139A1 / US2015/0164869) specifically claims substituted pyrazolo[1,5-a]pyridine compounds as tropomyosin receptor kinase (Trk) family inhibitors, with the pyrazolo[1,5-a]pyridin-5-yl amine substructure serving as the core recognition element [2]. A structurally related pyrazolo[1,5-a]pyridine benzamide derivative (LDN-211904) exhibits EphB3 receptor tyrosine kinase inhibition with an IC₅₀ of 79 nM, demonstrating that this chemotype can achieve sub-100 nM potency against specific kinase targets . The target compound's 4-butoxy substitution may confer kinase selectivity profiles distinct from these reference compounds through differential interactions with the ATP-binding pocket's hydrophobic regions.

Kinase inhibition Oncology Trk/RET/PI3K signaling

Sigma-1 Receptor Affinity Potential: Structural Rationale from the Laboratorios del Dr. Esteve Patent Family

Laboratorios del Dr. Esteve S.A. holds granted patents (US9487513B2, WO2013124341A1) claiming substituted pyrazolo[1,5-a]pyridines with 'great affinity for sigma receptors, especially sigma-1 receptor' for the treatment of pain, particularly neuropathic pain and inflammatory pain [1]. The pyrazolo[1,5-a]pyridine core is identified as the pharmacophoric element for sigma-1 binding. A related benzamide-derived sigma-1 ligand series, published in the European Journal of Medicinal Chemistry (2017), demonstrated that most ligands achieved nanomolar affinity for sigma-1 receptor with good selectivity over sigma-2 and very low cytotoxicity across a panel of 40 off-target receptors [2]. The 4-butoxy substituent of CAS 2034265-90-0 may enhance sigma-1 binding through hydrophobic pocket interactions, consistent with the SAR trends observed in these benzamide-derived ligand series. However, direct sigma-1 binding data (Ki or IC₅₀) for this specific compound have not been reported in public literature.

Sigma-1 receptor Neuropathic pain CNS pharmacology

Procurement Specification Advantage: Purity and Availability Benchmarking Against Closest Commercial Analogs

4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034265-90-0) is commercially available through multiple vendors with a guaranteed purity specification of ≥95% at pricing of approximately 33 USD per 5 mg from the mcule.com catalog (product ID P-867560644), with a delivery time of approximately 22 working days for EU and US customers . In comparison, the structurally closest 4-substituted analogs (4-fluoro, CAS 2034586-04-2; 4-tert-butyl, CAS 2034585-96-9; 4-phenoxy, CAS 2034486-42-3) are listed across chemsrc.com and kuujia.com catalogs, but quantitative pricing and purity data are less consistently reported across suppliers . The presence of a unique n-butoxy chain at the para-position differentiates this compound from the more commonly stocked 4-halogenated and 4-alkyl benzamide analogs, which may be more frequently encountered in HTS libraries and therefore subject to higher competitive procurement demand [1]. This relative scarcity may be advantageous for research programs seeking to explore underexploited chemical space within the pyrazolo[1,5-a]pyridine benzamide series.

Compound procurement Purity specification Commercial availability

Metabolic Stability Differentiation: Alkoxy Chain Length as a Modulator of Oxidative Metabolism

Within homologous 4-alkoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide series, the n-butoxy chain (4-carbon) occupies a strategic intermediate position between shorter alkoxy chains (methoxy, ethoxy) that are more susceptible to rapid O-dealkylation and longer chains (pentoxy, hexoxy) that increase lipophilicity beyond the typically desirable range (logP > 5) [1]. 4-Methoxy-substituted pyrazolo[1,5-a]pyridines are reported to improve solubility and metabolic stability through polar interactions, while the 2,4-dimethoxy analog (CAS 2034546-71-7) has been specifically noted for enhanced solubility conferred by the dual methoxy groups [2]. The n-butoxy chain of the target compound provides a distinct metabolic profile: longer than the rapidly cleaved methoxy/ethoxy groups but shorter than the potentially problematic pentoxy/hexoxy chains, offering a potentially optimized balance between metabolic stability and physicochemical properties for in vivo studies . Direct comparative microsomal stability data (e.g., intrinsic clearance in human or mouse liver microsomes) for this specific compound versus its methoxy, ethoxy, or pentoxy congeners have not been published.

Metabolic stability Cytochrome P450 Lead optimization

Recommended Application Scenarios for 4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034265-90-0) Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring a Lipophilic Pyrazolo[1,5-a]pyridine Benzamide Probe

Based on the compound's estimated intermediate clogP (~3.7–4.1) and its membership in the validated pyrazolo[1,5-a]pyridine kinase inhibitor chemotype [1], this 4-butoxy analog is best deployed as a lipophilic probe in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corp. HotSpot) where its unique n-butoxy chain may confer differential binding to kinases with hydrophobic ATP-site pockets, such as Trk, RET, or PI3K family members [2]. The compound should be run alongside its 4-fluoro (CAS 2034586-04-2) and 4-tert-butyl (CAS 2034585-96-9) comparators to establish a 4-position SAR series, enabling identification of selectivity cliffs that inform lead optimization decisions .

Sigma-1 Receptor Ligand Screening in Neuropathic Pain Models

The patent-protected association between substituted pyrazolo[1,5-a]pyridines and sigma-1 receptor affinity, as claimed by Laboratorios del Dr. Esteve (US9487513B2) [1], supports the use of this compound in radioligand displacement assays against sigma-1 and sigma-2 receptors. Given that structurally related benzamide derivatives have demonstrated nanomolar sigma-1 affinity with favorable selectivity over 40 off-target receptors [2], this compound may serve as a starting point for developing sigma-1-targeted chemical probes for neuropathic pain research. Comparative testing against the 4-phenoxy analog (CAS 2034486-42-3) would help delineate the role of alkoxy chain flexibility versus aromatic rigidity in sigma receptor binding.

Structure-Activity Relationship (SAR) Expansion of the 4-Alkoxy Benzamide Series in Academic Drug Discovery

For medicinal chemistry laboratories conducting systematic SAR exploration of the N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide chemotype, this compound fills a critical gap in the 4-alkoxy chain-length series between the 4-methoxy and 4-phenoxy endpoints [1]. The well-defined purity specification (≥95%) and established procurement pathway through mcule.com (33 USD/5 mg) [2] reduce barriers to acquisition for academic groups. Recommended matched-pair analyses include: (a) microsomal stability comparison against 4-methoxy and 4-ethoxy analogs; (b) cellular permeability (Caco-2 or MDCK assay) benchmarking; and (c) kinase profiling against a panel of 50–100 kinases to identify unique selectivity fingerprints relative to the 4-fluoro and 4-tert-butyl comparators.

Pharmacokinetic Bridging Studies for In Vivo Candidate Selection

The intermediate lipophilicity and predicted metabolic profile of the 4-butoxy chain position this compound as a bridging tool between rapidly metabolized short-chain alkoxy analogs and poorly soluble long-chain variants during in vivo pharmacokinetic candidate selection [1]. Researchers should evaluate this compound in rodent PK studies (IV and PO dosing, with LC-MS/MS bioanalysis) to establish key parameters (clearance, volume of distribution, oral bioavailability, half-life) and compare these against data generated for the 4-fluoro analog (expected lower Vd due to reduced lipophilicity) and the 4-tert-butyl analog (expected higher Vd but potentially greater CYP-mediated clearance). Such comparative PK data, once generated, would substantially elevate the procurement value of this compound for DMPK-optimized lead series [2].

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